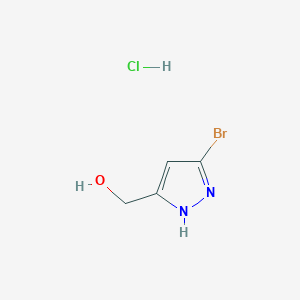

(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride

Description

(5-Bromo-1H-pyrazol-3-yl)methanol hydrochloride (CAS: 2102408-79-5) is a halogenated pyrazole derivative with a hydroxymethyl group at the 3-position and a bromide substituent at the 5-position of the pyrazole ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications. It is cataloged with a purity of 95% (HPLC) and is commercially available (e.g., Combi-Blocks product HD-2845) .

Properties

IUPAC Name |

(3-bromo-1H-pyrazol-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-8)6-7-4;/h1,8H,2H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDVAOQMMHLCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride typically involves the bromination of pyrazole followed by the introduction of a methanol group. One common method includes the reaction of 5-bromo-1H-pyrazole with formaldehyde in the presence of hydrochloric acid to yield the desired product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may use continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Bromination and Functional Group Interconversion

Bromination of pyrazole derivatives is a critical step in modifying electronic and steric properties. For example:

-

3-Amino-5-methylpyrazole undergoes bromination using concentrated HBr and CuBr at 70°C to yield 3-bromo-5-methyl-1H-pyrazole in 52% yield .

-

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate reacts with PBr₃ to introduce bromine at the 5-position, forming 5-bromo-1-methyl-1H-pyrazole-3-carboxylate via aromatic bromination .

These methods suggest that bromination of pyrazole alcohols (e.g., hydroxymethyl groups) could proceed under similar conditions, though steric effects of the hydroxymethyl group may influence regioselectivity.

Hydrolysis and Protection Strategies

Hydrolysis reactions are pivotal for converting esters to acids or alcohols. For instance:

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed with NaOH in ethanol to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .

For "(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride," analogous hydrolysis (if ester-protected) or alcohol protection (e.g., silylation or acetylation) could stabilize the hydroxymethyl group during further reactions.

Substitution and Coupling Reactions

Brominated pyrazoles are versatile intermediates in cross-coupling reactions. Examples include:

-

5-Bromo-1-methyl-1H-pyrazol-3-amine undergoes Buchwald–Hartwig amination or Suzuki coupling for aryl/heteroaryl substitution .

-

5-Bromo-1-phenylpyrazol-3-yl derivatives react with phenacyl bromides to form thiazole hybrids via cyclocondensation .

Table 1: Potential Reactivity of "this compound"

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Nucleophilic Substitution | K₂CO₃, Pd catalyst, arylboronic acids | 5-Aryl-1H-pyrazol-3-ylmethanol derivatives |

| Esterification | Acetic anhydride, base | Acetate-protected pyrazole methanol |

| Oxidation | PCC or MnO₂ | 5-Bromo-1H-pyrazole-3-carbaldehyde |

Biological Activity Considerations

While not directly tested for the target compound, structurally related 5-bromo-pyrazole-thiazole hybrids exhibit notable antimicrobial activity . This highlights the potential for derivatizing brominated pyrazoles to enhance bioactivity.

Synthetic Challenges and Optimization

-

Steric Hindrance : The hydroxymethyl group at position 3 may impede electrophilic substitution at position 5.

-

Acid Sensitivity : Hydrochloride salt formation (as in the target compound) requires careful pH control during reactions to avoid decomposition.

Scientific Research Applications

(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared below with four structurally related bromopyrazole derivatives:

*Estimated based on structural analysis.

Key Observations :

- Functional Groups : The target compound’s hydroxymethyl (-CH₂OH) and hydrochloride salt distinguish it from analogs like 5-bromo-3-methyl-1-phenylpyrazole (neutral -CH₃ and -C₆H₅ groups) and the methanamine derivative (basic -NH₂ group) .

- Halogenation : All listed compounds contain bromine, but its position varies. For example, the target has a 5-bromo substituent, whereas 4-bromo-5-(bromomethyl)-...pyrazol-3-one has dual bromine atoms .

Commercial and Research Significance

- Availability : The target compound is commercially available (95% purity), whereas analogs like 5-bromo-3-methyl-1-phenylpyrazole are supplied by multiple vendors (e.g., Chemenu, Crysdot) .

- Applications: Bromopyrazoles are intermediates in drug discovery. For instance: The methanamine analog (CAS 2172525-91-4) could serve as a building block for kinase inhibitors .

Biological Activity

(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride is a pyrazole derivative that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action, supported by relevant research findings and data.

- Molecular Formula : C4H6BrClN2O

- Molecular Weight : 213.46 g/mol

- Structure : The compound features a bromine atom at the 5-position and a hydroxymethyl group at the 3-position of the pyrazole ring, enhancing its solubility and biological activity.

1. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, may exhibit anti-inflammatory and analgesic properties. These compounds have been shown to act as antagonists for bradykinin receptors, which play a crucial role in pain and inflammatory responses.

2. Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with a 1H-pyrazole scaffold have shown antiproliferation activity against lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . The specific anticancer effects of this compound are yet to be fully characterized but are anticipated based on its structural similarities to other active pyrazole compounds.

The mechanism of action for this compound likely involves:

- Binding to bradykinin B1 receptors, leading to modulation of pain pathways.

- Potential inhibition of specific enzymes involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-5-(2-chloro-benzoylamino)-1H-pyrazole | Additional aromatic substitution | Bradykinin B1 receptor antagonist |

| 5-Methyl-1H-pyrazole | Methyl group instead of bromine | Potential anti-inflammatory activity |

| 3-Amino-5-bromo-1H-pyrazole | Amino group at the 3-position | Increased activity against certain receptors |

| 5-Fluoro-1H-pyrazole | Fluorine substitution at the 5-position | Altered pharmacological profile |

The unique combination of functional groups in this compound enhances its solubility and potential biological activity while providing pathways for further modifications.

Case Study: Anticancer Activity

In vitro studies have shown that pyrazole derivatives can significantly reduce the viability of cancer cells. For example, compounds similar to this compound demonstrated substantial antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Q & A

Q. What are the standard synthetic routes for preparing (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:

- Step 1: React 5-bromo-3-pyrazolecarboxylic acid derivatives with methanol under acidic conditions to form the methanol adduct.

- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol or methanol.

- Key Conditions: Use of hydrazine hydrate and KOH in ethanol under reflux (5–8 hours) to ensure complete cyclization . Alternative methods include bromoethyl acetate coupling in the presence of NaOEt/EtOH, followed by acid hydrolysis .

- Purification: Crystallization from ethanol or methanol-water mixtures to isolate the hydrochloride salt .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify pyrazole ring protons (δ 6.5–7.5 ppm) and hydroxyl/methanol groups (δ 3.5–5.0 ppm). Compare with analogs like (4-aminopyridin-2-yl)methanol hydrochloride for structural validation .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with bromine isotopic signatures.

- IR Spectroscopy: Detect O–H (3300–3500 cm⁻¹) and C–Br (550–650 cm⁻¹) stretches.

- HPLC: Use C18 columns with methanol-water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm to assess purity .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Conduct reactions in fume hoods due to HCl gas release during salt formation.

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or decomposition. Reference SDS guidelines for pyrazole derivatives (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) for spill management .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of saturated ethanol/water solutions.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Refinement: Apply SHELXL for structure solution, leveraging constraints for Br and Cl atoms. Validate hydrogen bonding (e.g., O–H···Cl interactions) and torsion angles using software like Olex2 .

- Example: A related compound, 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime, was resolved with R-factor = 0.024, demonstrating high precision for halogenated pyrazoles .

Q. How to address contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Replicate Conditions: Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify outliers.

- Cross-Validation: Use orthogonal methods (e.g., HPLC purity vs. NMR integration) to verify results.

- Error Analysis: Compare impurity profiles (e.g., unreacted starting materials, dehalogenation byproducts) using LC-MS .

- Case Study: Discrepancies in brominated pyrazole yields (e.g., 70–90%) often arise from trace moisture in reactions, which hydrolyzes intermediates. Anhydrous Na2SO4 or molecular sieves improve reproducibility .

Q. What strategies enhance regioselectivity in bromination or functionalization steps?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –NO2, –COOR) at the pyrazole 3-position to direct bromination to the 5-position.

- Catalytic Systems: Use NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl3) in DCM at 0°C to minimize di-substitution .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 5 hours) and improve selectivity via controlled heating (90°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.